1-(3-Chloropropyl)-2-(difluoromethoxy)-4-nitrobenzene
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Overview
Description
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-nitrobenzene is an organic compound with a complex structure, characterized by the presence of a chloropropyl group, a difluoromethoxy group, and a nitro group attached to a benzene ring
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-nitrobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 1-bromo-3-chloropropane with a difluoromethoxy-substituted benzene derivative under specific conditions to introduce the chloropropyl group . The nitro group is then introduced through nitration reactions using nitric acid and sulfuric acid as reagents . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloropropyl group, to form corresponding alcohols or carboxylic acids.
Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-nitrobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins, while the nitro group can participate in redox reactions, affecting cellular processes . The difluoromethoxy group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-nitrobenzene can be compared with similar compounds such as:
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethylbenzene: This compound has an ethyl group instead of a nitro group, which affects its reactivity and applications.
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene:
1-(3-Chloropropyl)piperidine: This compound has a piperidine ring instead of a benzene ring, leading to different biological activities and applications.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the chloropropyl and difluoromethoxy functional groups.
Properties
Molecular Formula |
C10H10ClF2NO3 |
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Molecular Weight |
265.64 g/mol |
IUPAC Name |
1-(3-chloropropyl)-2-(difluoromethoxy)-4-nitrobenzene |
InChI |
InChI=1S/C10H10ClF2NO3/c11-5-1-2-7-3-4-8(14(15)16)6-9(7)17-10(12)13/h3-4,6,10H,1-2,5H2 |
InChI Key |
GSAFJJBSUHZBPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OC(F)F)CCCCl |
Origin of Product |
United States |
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